N1-Methyl Substitution: Structural Differentiation from the Des-Methyl Analog (CAS 1422136-72-8)
The target compound bears a methyl group on the spiro lactam nitrogen (N1), whereas the closest analog, 4-(1-methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one (CAS 1422136-72-8), retains a free N–H at this position [1]. No head-to-head biological data were identified for this pair. However, in the broader class of 1,8-diazaspiro[4.5]decan-2-one kinase inhibitors, N1-substitution is known to alter both the basicity of the scaffold and the conformational preference of the spiro junction, thereby affecting interactions with acidic residues (e.g., Glu/Asp) in the ATP pocket and influencing selectivity across kinase subfamilies [2]. The N1-methyl group also removes an H-bond donor, which can reduce off-target interactions with biological amines and improve passive membrane permeability. The two compounds can be structurally differentiated by molecular formula (C₁₃H₂₀N₄O, MW 248.32 vs. C₁₂H₁₈N₄O, MW 234.30) and InChIKey (distinct fingerprints).
| Evidence Dimension | Molecular structure – N1 substitution and hydrogen-bond donor count |
|---|---|
| Target Compound Data | N1-methyl, 0 lactam H-bond donors, MW 248.32, C₁₃H₂₀N₄O |
| Comparator Or Baseline | 4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one (CAS 1422136-72-8): N1-H, 1 lactam H-bond donor, MW 234.30, C₁₂H₁₈N₄O |
| Quantified Difference | ΔMW = 14.02 (CH₂); ΔHBD = 1 |
| Conditions | Structural comparison at the molecular level; no biological assay comparison available |
Why This Matters
The presence or absence of an N1-methyl group can critically influence kinase selectivity, metabolic N-demethylation lability, and passive permeability, making interchangeability between these two compounds inadvisable without experimental validation.
- [1] 4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one. CAS 1422136-72-8. Angene Chemical Database. Accessed 2026-04-30. View Source
- [2] Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. Infona/Elsevier. 2013. View Source
